(S)-tert-Butyl 4-((2-amino-3-methylbutanamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl 4-((2-amino-3-methylbutanamido)methyl)piperidine-1-carboxylate is a complex organic compound with the molecular formula C19H36N3O3 It is a piperidine derivative, which is a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 4-((2-amino-3-methylbutanamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 4-formylpiperidine-1-carboxylate with (S)-2-amino-3-methylbutanoic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 4-((2-amino-3-methylbutanamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the carbon atoms adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(S)-tert-Butyl 4-((2-amino-3-methylbutanamido)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 4-((2-amino-3-methylbutanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- (S)-Benzyl 4-((2-amino-3-methylbutanamido)methyl)piperidine-1-carboxylate
- Benzyl 3-(((S)-2-amino-3-methylbutanamido)methyl)piperidine-1-carboxylate
Uniqueness
(S)-tert-Butyl 4-((2-amino-3-methylbutanamido)methyl)piperidine-1-carboxylate is unique due to its specific tert-butyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific research applications.
Properties
Molecular Formula |
C16H31N3O3 |
---|---|
Molecular Weight |
313.44 g/mol |
IUPAC Name |
tert-butyl 4-[[(2-amino-3-methylbutanoyl)amino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H31N3O3/c1-11(2)13(17)14(20)18-10-12-6-8-19(9-7-12)15(21)22-16(3,4)5/h11-13H,6-10,17H2,1-5H3,(H,18,20) |
InChI Key |
CBQJNXVEIVTOCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NCC1CCN(CC1)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.